Mobocertinib Succinate

EGFR exon 20 insertion NSCLC tyrosine kinase inhibitor

Mobocertinib succinate (TAK‑788) is the first‑in‑class, FDA‑approved irreversible TKI purpose‑built for EGFR exon 20 insertion mutations. Its unique chemical scaffold overcomes the steric hindrance of exon 20 insertions, delivering 1.5‑ to 10‑fold selectivity over wild‑type EGFR — activity unattainable with conventional TKIs (osimertinib, afatinib, erlotinib). Procure this succinate salt to ensure clinically relevant oral‑dosing PK in PDX/CDX models, establish acquired‑resistance lines (T790M/C797S), and benchmark next‑generation inhibitors. Non‑substitutable; the definitive positive control for ex20ins‑driven NSCLC research.

Molecular Formula C36H45N7O8
Molecular Weight 703.8 g/mol
CAS No. 2389149-74-8
Cat. No. B3182186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMobocertinib Succinate
CAS2389149-74-8
Molecular FormulaC36H45N7O8
Molecular Weight703.8 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.C(CC(=O)O)C(=O)O
InChIInChI=1S/C32H39N7O4.C4H6O4/c1-9-29(40)34-24-16-25(28(42-8)17-27(24)38(6)15-14-37(4)5)35-32-33-18-22(31(41)43-20(2)3)30(36-32)23-19-39(7)26-13-11-10-12-21(23)26;5-3(6)1-2-4(7)8/h9-13,16-20H,1,14-15H2,2-8H3,(H,34,40)(H,33,35,36);1-2H2,(H,5,6)(H,7,8)
InChIKeyYXYAEUMTJQGKHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mobocertinib Succinate (CAS 2389149-74-8) for Research and Development: Procurement-Grade EGFR Exon 20 Insertion Inhibitor Overview


Mobocertinib succinate (TAK-788 succinate, CAS 2389149-74-8) is the succinate salt form of mobocertinib, a first-in-class, orally active, and irreversible small-molecule tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations [1]. It was the first oral therapy approved by the U.S. FDA (September 2021) for adult patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) harboring EGFR ex20ins mutations whose disease has progressed on or after platinum-based chemotherapy [2]. The succinate salt form (molecular weight: 703.8 g/mol) is the active pharmaceutical ingredient in the commercial formulation Exkivity, offering distinct physicochemical and biological properties compared to the free base [3].

Why Generic EGFR Inhibitors Are Not Interchangeable with Mobocertinib Succinate for Exon 20 Insertion Research


In research and clinical development, substituting mobocertinib succinate with conventional EGFR TKIs (e.g., osimertinib, afatinib, erlotinib, gefitinib) is scientifically invalid for models of EGFR exon 20 insertion mutations. Standard EGFR TKIs are designed to bind within the ATP-binding pocket of canonical activating mutations (e.g., exon 19 deletions, L858R), but the unique structural conformation of the exon 20 insertion sterically hinders their binding, leading to primary resistance and limited in vitro/in vivo activity [1]. Mobocertinib was rationally designed with a distinct chemical scaffold to overcome this steric hindrance, demonstrating 1.5- to 10-fold selectivity for mutant EGFR over wild-type and potent activity against a broad range of exon 20 insertion variants [2]. Therefore, using a non-specific EGFR TKI in any preclinical model of exon 20 insertion will yield artificially low efficacy and confound experimental outcomes, making mobocertinib succinate an essential, non-substitutable reagent for this research domain.

Quantitative Differentiation Guide for Mobocertinib Succinate: Head-to-Head Evidence Against In-Class Comparators


Superior In Vitro Potency Across Five Common EGFR Exon 20 Insertion Variants

In a direct head-to-head comparison using Ba/F3 cell models harboring five distinct EGFR exon 20 insertion variants (A763_Y764insFQEA, V769_D770insASV, D770_N771insSVD, H773_V774insNPH, and H773_V774insH), mobocertinib demonstrated the highest efficacy among eight tested EGFR-TKIs [1]. Critically, mobocertinib was the only agent to show robust activity against the H773_V774insH variant, a mutation known to confer resistance to most other EGFR inhibitors [1].

EGFR exon 20 insertion NSCLC tyrosine kinase inhibitor in vitro pharmacology

Selectivity Index Quantified by Lower Mutant-to-Wild-Type EGFR IC50 Ratio Compared to Poziotinib and Afatinib

Mobocertinib's therapeutic window is supported by its high selectivity for mutant over wild-type (WT) EGFR. In HER2 exon 20 insertion-mutant Ba/F3 cell lines, mobocertinib demonstrated the lowest IC50 ratio (mutant IC50 / WT EGFR IC50) among a panel of six TKIs [1]. This indicates that mobocertinib has the widest selectivity margin, suggesting a lower potential for WT EGFR-driven on-target toxicity at efficacious doses.

EGFR HER2 exon 20 insertion selectivity IC50

Clinically Validated Efficacy in Platinum-Pretreated NSCLC Patients: ORR 28-35% and Median DOR 17.5 Months

In a pivotal Phase 1/2 clinical trial (NCT02716116) for patients with platinum-pretreated EGFR ex20ins+ metastatic NSCLC, mobocertinib demonstrated a confirmed objective response rate (ORR) of 28% (95% CI, 20%-37%) by independent review committee (IRC) and a median duration of response (DOR) of 17.5 months (95% CI, 7.4-20.3) [1]. This efficacy is established in a population where conventional EGFR TKIs have pooled ORRs of only 5.0% and a median PFS of 2.1 months in the second-line setting [2].

NSCLC EGFR exon 20 insertion phase 1/2 trial clinical efficacy mobocertinib

Formulation-Specific Solubility Profile for In Vitro and In Vivo Dosing

The succinate salt form of mobocertinib provides a distinct and advantageous solubility profile compared to the free base, directly impacting its utility in experimental workflows. According to its FDA-approved labeling, mobocertinib succinate exhibits a solubility of 152 mg/mL in pH 1.0 and >17.6 mg/mL in pH 6.8 solutions at 37°C [1]. This pH-dependent solubility is a critical parameter for preparing oral gavage formulations and for understanding its dissolution behavior in gastric and intestinal environments.

formulation solubility mobocertinib succinate pharmacology

Optimal Research and Procurement Applications for Mobocertinib Succinate


In Vitro Characterization of Novel EGFR Exon 20 Insertion Variants

Given its demonstrated broad and potent activity against multiple EGFR exon 20 insertion variants, including the challenging H773_V774insH mutation [1], mobocertinib succinate is the ideal reference standard for characterizing the sensitivity of novel or rare EGFR ex20ins mutations discovered in patient-derived cell lines or organoids.

Preclinical In Vivo Efficacy Studies in EGFR ex20ins+ Xenograft Models

For research groups utilizing patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models of EGFR ex20ins+ NSCLC, mobocertinib succinate provides a clinically relevant, oral treatment arm. Its validated in vivo efficacy and FDA-defined solubility profile for oral dosing [1][2] ensure a robust positive control against which to benchmark novel combination therapies or next-generation inhibitors.

Investigating On-Target Resistance Mechanisms

Mobocertinib succinate is a critical tool for generating and studying acquired resistance models. As demonstrated in vitro, chronic exposure leads to the emergence of secondary mutations such as T790M or C797S [3]. Procuring this compound allows researchers to create clinically relevant resistant cell lines to screen for and validate new agents designed to overcome resistance to EGFR ex20ins-targeted therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mobocertinib Succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.